Cytotoxicity vs. 5-FU and 4-Methyl Analog in Jurkat Cells
In a direct head-to-head comparison across ten 1-aryl-3-dimethylamino-1-propanone hydrochlorides (D1–D10), the 4-methoxyphenyl derivative D3 (the target compound) exhibited 2.46-fold greater cytotoxic potency than the reference antineoplastic 5-fluorouracil (5-FU) against Jurkat cells [1]. By comparison, the 4-methylphenyl analog D2 achieved 4.45-fold potency over 5-FU, making D2 1.81-fold more potent than D3 [1]. The unsubstituted phenyl analog D1 showed 3.60-fold potency, and the 4-chlorophenyl analog D5 showed 5.18-fold [1]. D3 thus occupies a defined intermediate position in the potency rank order, quantitatively distinct from its closest structural neighbors.
| Evidence Dimension | Cytotoxic potency vs. 5-fluorouracil (ratio of IC₅₀ values; higher = more potent) |
|---|---|
| Target Compound Data | 2.46-fold more potent than 5-FU (D3, 4-methoxyphenyl) |
| Comparator Or Baseline | D2 (4-methylphenyl): 4.45×; D1 (phenyl): 3.60×; D5 (4-chlorophenyl): 5.18×; D6 (3-methoxyphenyl): 3.20×; 5-FU: 1.0× (baseline) |
| Quantified Difference | D3 is 0.55× the potency of D2 (D2 is 1.81× more potent than D3); D3 is 0.68× vs. D1; D3 is 0.48× vs. D5; D3 is 0.77× vs. the 3-methoxy isomer D6 |
| Conditions | Jurkat cells (transformed human T-lymphocytes); cytotoxicity assay as described in Kucukoglu et al. 2011 |
Why This Matters
The quantitative potency differential means users selecting D3 for cytotoxicity screening must account for its specific intermediate activity; selecting D2 or D5 instead would overestimate scaffold potency by 1.8–2.1-fold, while the 3-methoxy isomer D6 introduces a 1.3-fold potency shift due solely to methoxy positional isomerism.
- [1] Kucukoglu K, Gul M, Atalay M, Mete E, Kazaz C, Hanninen O, Gul HI. Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Arzneimittelforschung. 2011;61(6):366-371. View Source
